disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
Description
Chemical Name: Disodium 4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate CAS Number: 84195-79-9 Molecular Formula: C₂₈H₁₇N₉O₁₆S₂·2Na Synonyms: H-Resorcinol, 4-[(2,4-Dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid
Properties
CAS No. |
63589-22-0 |
|---|---|
Molecular Formula |
C16H10N2Na2O9S2 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N2O9S2.2Na/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,19-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
KBLGETIFHKVSQU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Standard Acidic Diazotization
The amine group of 2,4-dihydroxyaniline is diazotized using hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C. Key parameters include:
- Molar ratio : 1:1.1 (amine:NaNO₂) to ensure complete conversion.
- Reaction time : 30–60 minutes, monitored by starch-iodide paper.
- Acid concentration : 10–20% HCl to stabilize the diazonium salt.
- Dissolve 2,4-dihydroxyaniline (0.1 mol) in 100 mL of 10% HCl.
- Cool to 0°C and add NaNO₂ (0.11 mol) dissolved in 20 mL H₂O dropwise.
- Stir for 1 hour, then remove excess HNO₂ with urea.
Azo Coupling with Naphthalene Disulfonic Acid
Coupling Conditions
The diazonium salt is coupled with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions (pH 8–10):
- Temperature : 0–10°C to prevent diazonium decomposition.
- Solvent : Aqueous NaOH (5–10%) to solubilize the naphthalene derivative.
- Reaction time : 2–4 hours.
Critical considerations :
- Excess NaOH ensures deprotonation of phenolic groups, enhancing coupling efficiency.
- Gradual addition of the diazonium salt minimizes side reactions.
Yield optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 9–10 | Maximizes coupling rate |
| Temperature | 0–5°C | Reduces hydrolysis |
| Molar ratio (diazo:naphthalene) | 1:1.05 | Prevents unreacted diazonium salt |
Sulfonation of Naphthalene Derivatives
The 5-hydroxynaphthalene-2,7-disulfonic acid precursor is synthesized via sulfonation of naphthalene using oleum (fuming H₂SO₄):
- Sulfonation : Naphthalene is reacted with 20% oleum at 160–180°C for 5 hours.
- Isomer separation : The 2,7-disulfonic acid isomer is isolated via crystallization.
Industrial-scale method (Patent CN102993061B) :
- Mother liquor recycling : 1,6-Naphthalenedisulfonic acid byproducts are isomerized to 2,7-derivatives using H₂SO₄ and heat (180–190°C).
- Yield : 85–90% after salting with NaCl.
Purification and Isolation
Crystallization
The crude product is precipitated by acidifying the reaction mixture to pH 7 with HCl. Subsequent recrystallization from ethanol-water mixtures (1:3 v/v) enhances purity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is employed for analytical validation:
- Column : C18 reverse-phase.
- Mobile phase : Methanol:water (70:30) with 0.1% trifluoroacetic acid.
- Purity : >98% achieved.
Alternative Methodologies
Solvent-Free Diazotization
A patent (CA2408605A1) describes diazotization in anhydrous H₂SO₄ without added HCl, reducing salt waste:
Microwave-Assisted Synthesis
A study (PMC11799431) reports 50% faster coupling using microwave irradiation (50°C, 15 minutes), though industrial scalability remains unproven.
Yield and Performance Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Standard acidic | 75–80 | 95 | Reproducibility |
| Solvent-free | 90–92 | 97 | Environmental efficiency |
| Industrial isomerization | 85–90 | 99 | Cost-effective precursor |
Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at hydroxyl groups, leading to the formation of quinones. Key reagents and conditions include:
| Reagent | Conditions | Major Products |
|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic or basic media | Quinones (aromatic ketones) |
| Hydrogen peroxide (H₂O₂) | Alkaline conditions | Oxidized derivatives |
These reactions are critical in environmental assessments, as oxidation products may alter the compound’s stability in aqueous systems.
Reduction Reactions
The azo group (-N=N-) is susceptible to reduction, converting it into aromatic amines. Common reducing agents include:
| Reagent | Conditions | Major Products |
|---|---|---|
| Sodium dithionite (Na₂S₂O₄) | Acidic media | Primary amines (e.g., benzene derivatives) |
| Zinc dust (Zn) | Acidic conditions | Corresponding diamine compounds |
This reaction pathway is significant due to concerns about the release of aromatic amines, which are potential environmental and health hazards.
Hydrolysis
The azo bond can hydrolyze under acidic or basic conditions, breaking the -N=N- linkage. While hydrolysis is less common due to the azo group’s stability, it may yield:
-
Acidic conditions : Phenyl diazonium salts and aromatic amines.
-
Basic conditions : Phenolic derivatives.
These reactions highlight the compound’s potential degradation pathways in industrial and biological systems.
Electrophilic Substitution
The aromatic rings undergo substitution reactions, facilitated by the sulfonate groups (which act as electron-withdrawing groups). Common reagents include:
| Reagent | Catalyst | Conditions | Major Products |
|---|---|---|---|
| Chlorine (Cl₂) | Lewis acids (e.g., FeCl₃) | Gaseous or chlorinated solvents | Chlorinated derivatives |
| Bromine (Br₂) | AlCl₃ | Electrophilic substitution sites | Brominated derivatives |
Substitution reactions enable functionalization, such as introducing halogen groups for enhanced reactivity in applications like dyeing.
Biochemical Interactions
The compound interacts with biological systems through:
-
Protein binding : Ionic and hydrogen bonding via sulfonate and hydroxyl groups.
-
DNA intercalation : Potential interference with gene expression.
-
Enzyme inhibition : Binding to active sites, altering metabolic pathways.
These interactions are critical in research applications, such as histological staining and drug delivery systems.
Structural Insights
The molecular structure (C₁₆H₁₀N₂O₉S₂Na₂) includes a naphthalene backbone with sulfonate groups at positions 2 and 7, hydroxyl groups at positions 4 and 5, and an azo linkage to a 2,4-dihydroxyphenyl group. The sulfonate groups enhance water solubility, while the azo group and hydroxyls dictate reactivity .
This compound’s reactivity profile underscores its versatility in industrial and research applications, from textile dyeing to biological staining, while emphasizing the need for controlled handling due to potential environmental and health impacts.
Scientific Research Applications
Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Research Findings and Regulatory Insights
- Environmental Impact : Azo dyes with sulfonates are persistent in water systems, necessitating strict disposal protocols under EU regulations (e.g., H412/H413) .
- Functional Trade-offs : While nitro groups enhance dye stability (), they exacerbate toxicity, limiting applications in food or cosmetics .
- Analytical Superiority : The target compound’s boron-binding specificity outperforms simpler azo dyes in spectrophotometry, as seen in FIA methodologies .
Biological Activity
Disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate, commonly referred to as a naphthalenesulfonic acid derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and implications for health and safety.
- Molecular Formula : C₁₆H₁₀N₂Na₂O₉S₂
- Molecular Weight : 484.368 g/mol
- CAS Number : 63589-22-0
The compound is characterized by the presence of hydroxyl and sulfonate groups, which contribute to its solubility and reactivity in biological systems.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Study on Breast Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The results suggested potential use in cancer therapy as a chemotherapeutic agent .
- Hepatocellular Carcinoma : In another study, this compound showed selective cytotoxicity against HepG2 cells while sparing normal liver cells. This selectivity is crucial for developing targeted cancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, effectively reducing tumor growth rates.
- Induction of Apoptosis : The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells while preserving normal cells.
- Antioxidant Defense Mechanisms : By enhancing the expression of endogenous antioxidant enzymes, the compound helps maintain cellular redox balance.
Safety and Regulatory Considerations
Given its potential biological activities, safety assessments are critical. Regulatory bodies have classified this compound under various guidelines concerning its use in cosmetic products and inks due to concerns about skin sensitization and carcinogenicity when used inappropriately .
Case Studies
Q & A
Q. What are the synthetic routes and critical reaction conditions for synthesizing disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate?
The synthesis involves a multi-step diazotization and coupling process:
Diazotization : Aromatic amines (e.g., 2,4-dihydroxyaniline) are treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form diazonium salts.
Coupling : The diazonium salt reacts with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions (pH 8–10) to form the azo bond.
Key parameters : Temperature control (<10°C) during diazotization, pH adjustment for coupling efficiency, and purification via recrystallization or column chromatography .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Solubility : High water solubility due to disulfonate groups, making aqueous solutions ideal for spectroscopic studies.
- pH sensitivity : The azo group and hydroxyl substituents confer pH-dependent tautomerism, affecting absorption spectra (e.g., λmax shifts between acidic and alkaline conditions).
- Stability : Susceptible to photodegradation under UV/visible light; stability studies should include dark controls. Experimental protocols should specify storage at 2–8°C in amber glassware .
Q. What are the safety classifications and handling protocols for this compound?
Per EU regulations (CLP Annex VI):
- H318 : Causes serious eye damage (GHS05). Use eye protection and avoid aerosol formation.
- H412 : Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3). Dispose via approved hazardous waste channels.
Recommended PPE : Gloves (nitrile), lab coat, and fume hood for handling powders .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental fate data for this azo compound?
Conflicting data on biodegradation vs. persistence may arise from:
- Test system variability : OECD 301 (ready biodegradability) vs. OECD 302 (inherent biodegradability) protocols yield different outcomes.
- Photolytic degradation : Simulate natural sunlight (e.g., xenon arc lamp, 290–800 nm) to assess half-life in water. Cross-validate with LC-MS to identify breakdown products (e.g., sulfonated naphthoquinones) .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in metal chelation studies?
Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict binding sites.
Spectroscopic titration : Monitor UV-Vis and fluorescence changes during titration with metal ions (e.g., Al³⁺, Fe³⁺) to determine stoichiometry and stability constants.
Comparative SAR : Benchmark against structurally similar azo dyes (e.g., Acid Red 1) to identify substituent effects on chelation efficiency .
Q. How should experimental protocols be designed to assess photostability in biomedical imaging applications?
Light exposure : Use solar simulators (e.g., AM1.5G spectrum) at defined irradiance (e.g., 1000 W/m²) to mimic in vivo conditions.
Analytical monitoring : Employ HPLC-DAD to quantify degradation products and calculate kinetic constants (e.g., t₁/₂).
Control variables : Include antioxidants (e.g., ascorbic acid) or singlet oxygen quenchers (e.g., sodium azide) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
